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Compound of Interest

Compound Name:
Arecaidine but-2-ynyl ester

tosylate

Cat. No.: B2394678 Get Quote

An In-depth Technical Guide to Arecaidine but-2-ynyl ester tosylate (ABET)

Introduction
Arecaidine but-2-ynyl ester tosylate (ABET) is a synthetic, potent, and selective muscarinic

acetylcholine receptor (mAChR) M2 agonist.[1] Structurally derived from arecaidine, an alkaloid

found in Areca catechu, ABET is a valuable tool in cardiovascular research and neuroscience.

[2][3][4] Its selectivity for the M2 receptor subtype, particularly cardiac M2 over ileal M2

receptors, makes it a specific probe for studying heart-specific cholinergic signaling.[2] Recent

studies have also explored its anti-carcinogenic potential in breast cancer models.[5] This

document provides a comprehensive overview of its chemical structure, properties, synthesis,

and biological activity for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties
ABET is composed of two main parts: the arecaidine but-2-ynyl ester and a tosylate counterion.

[2] The canonical SMILES representation is

CC#CCOC(C(C1)=CCCN1C)=O.CC2=CC=C(S(=O)(O)=O)C=C2.[2]

Quantitative Data
The key physicochemical properties of Arecaidine but-2-ynyl ester tosylate are summarized

in the table below.
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Property Value Source

CAS Number 119630-77-2 [1][2][4]

Molecular Formula
C₁₁H₁₅NO₂·C₇H₈SO₃ (or

C₁₈H₂₃NO₅S)
[1][2][4][6]

Molecular Weight 365.44 g/mol [1][2][4][6]

Purity >99% [2]

Appearance Solid / Crystalline Solid [2][7]

Solubility

Soluble up to 100 mM in water;

Slightly soluble in DMSO and

Methanol

[2][7]

Storage (Solid)
Room temperature; Stable for

12 months
[2]

Storage (Solution)

-80°C for 6 months; -20°C for 1

month (sealed, away from

light)

[3]

pKa ~9.07 (Approximate) [7]

Synthesis and Experimental Protocols
The synthesis of ABET can be achieved through several routes, with tosylation-mediated

esterification being a common method.

Detailed Synthesis Protocol: Tosylation-Mediated
Esterification
This synthetic route involves three primary steps.[2]

Step 1: Synthesis of But-2-ynyl Tosylate: But-2-ynol is reacted with p-toluenesulfonyl chloride

(TsCl) in dichloromethane (DCM) using triethylamine (Et₃N) as a base.[2] The reaction is

typically performed at 0–25°C and yields the tosylate intermediate as a crystalline solid after

an aqueous workup.[2]
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Step 2: Nucleophilic Substitution with Arecaidine: The carboxylic acid group of arecaidine is

deprotonated using a strong base like sodium hydride (NaH) in an anhydrous solvent such

as tetrahydrofuran (THF).[2] The resulting carboxylate anion then acts as a nucleophile,

attacking the but-2-ynyl tosylate via an Sₙ2 mechanism to form the ester.[2]

Step 3: Tosylate Salt Formation: The final step involves treating the free base ester with p-

toluenesulfonic acid in a solvent like ethanol.[2] This reaction precipitates the desired

Arecaidine but-2-ynyl ester tosylate salt, which can be collected by filtration.[2]
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Step 1: Tosylate Synthesis

Step 2: Esterification (Su20992)

Step 3: Salt Formation

But-2-ynol

Et₃N, DCM
(0-25°C)

p-Toluenesulfonyl
Chloride (TsCl)

But-2-ynyl Tosylate

Arecaidine

1. NaH, THF
2. But-2-ynyl Tosylate

Arecaidine but-2-ynyl ester
(Free Base)

p-Toluenesulfonic Acid
(Ethanol)

Arecaidine but-2-ynyl ester
tosylate (ABET)

Click to download full resolution via product page

Figure 1: Synthesis workflow for ABET via tosylation-mediated esterification.
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Alternative Synthesis: Direct Esterification
An alternative method involves using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC)

with a catalyst such as 4-dimethylaminopyridine (DMAP).[2]

Arecaidine is first activated by DCC in dry DCM.[2]

But-2-ynol is then added to the activated acid, and the mixture is stirred for 12-24 hours at

room temperature to yield the ester.[2]

The final salt is formed by treating the purified ester with p-toluenesulfonic acid monohydrate

in anhydrous diethyl ether.[2]

Quality Control and Characterization Protocols
Purity Verification: High-Performance Liquid Chromatography (HPLC) with UV detection (at λ

= 254 nm) is used to assess purity, comparing retention times to a reference standard.[2]

Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is

employed to confirm the chemical structure. Key signals include the ester protons (δ 4.6–5.0

ppm) and the tosyl group's methyl protons (δ 2.4 ppm).[2]

Bioactivity Validation: The M2 receptor agonism is confirmed through competitive binding

assays, often using ³H-N-methylscopolamine, and functional assays such as ileal smooth

muscle contraction studies.[2]

Biological Activity and Mechanism of Action
ABET is a potent muscarinic agonist with a notable selectivity for M2 receptors.

Receptor Selectivity and Potency
ABET demonstrates a 4.6-fold higher selectivity for M2 receptors in the atrium compared to

those in the ileum, making it a valuable tool for studying cardiac-specific cholinergic effects.[2]

This selectivity is higher than that of the related compound, Arecaidine Propargyl Ester (APE),

which has a cardiac/ileal M2 potency ratio of 2.8.[2]
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Compound
Receptor
Selectivity

Cardiac M2
Specificity

Source

ABET M2 High (4.6 ratio) [2]

Oxotremorine M2/M4 Low [2]

Bethanechol M2 Moderate [2]

Carbachol Pan-mAChR None [2]

M2 Receptor Signaling Pathway
As an M2 agonist, ABET activates the Gi-coupled protein pathway.

Receptor Binding: ABET binds to the orthosteric site of the M2 muscarinic receptor.

G-Protein Activation: This binding induces a conformational change, activating the

associated heterotrimeric Gi protein.

Subunit Dissociation: The Gi protein dissociates into its Gαi and Gβγ subunits.

Downstream Effects:

The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP

(cAMP) levels.

The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium channels

(GIRKs), causing membrane hyperpolarization and a decrease in cellular excitability,

which is the primary mechanism for its negative chronotropic effects in the heart.
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Figure 2: Simplified signaling pathway of the M2 muscarinic receptor activated by ABET.
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Physiological and Therapeutic Effects
In animal models, ABET dose-dependently decreases mean arterial pressure and heart rate,

consistent with its M2 agonist activity.[3][4] More recently, ABET has been investigated for its

anti-carcinogenic properties. A 2025 study demonstrated that ABET can inhibit the viability,

proliferation, and migration of breast cancer cell lines (MDA-MB-231 and MCF-7).[5] The study,

which used molecular docking to confirm binding to M2/M4 receptors, found that ABET induced

cell cycle arrest and apoptosis, highlighting its potential as a therapeutic candidate for breast

cancer.[5]
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Figure 3: Experimental workflow for investigating the anti-carcinogenic effects of ABET.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b2394678?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2394678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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